1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20555423
InChI: InChI=1S/C15H13N3/c1-12-7-5-6-10-14(12)15-11-18(17-16-15)13-8-3-2-4-9-13/h2-11H,1H3
SMILES:
Molecular Formula: C15H13N3
Molecular Weight: 235.28 g/mol

1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole

CAS No.:

Cat. No.: VC20555423

Molecular Formula: C15H13N3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole -

Specification

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
IUPAC Name 4-(2-methylphenyl)-1-phenyltriazole
Standard InChI InChI=1S/C15H13N3/c1-12-7-5-6-10-14(12)15-11-18(17-16-15)13-8-3-2-4-9-13/h2-11H,1H3
Standard InChI Key HZXVBAJBBSMPGW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=CN(N=N2)C3=CC=CC=C3

Introduction

Synthetic Methodologies for 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient route to 1,4-disubstituted 1,2,3-triazoles involves the CuAAC reaction, a cornerstone of "click chemistry." For 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole, the synthesis proceeds via the reaction of phenyl azide with o-tolylacetylene under catalytic conditions.

Procedure:

  • Phenyl Azide Preparation: Phenyl azide is synthesized in situ from aniline via diazotization followed by treatment with sodium azide .

  • Reaction Conditions:

    • Phenyl azide (1.0 equiv), o-tolylacetylene (1.1 equiv), CuSO₄·5H₂O (0.05 equiv), and sodium ascorbate (0.1 equiv) are combined in a tert-butanol/water (1:1) solvent system .

    • The mixture is stirred at room temperature for 12–24 hours, monitored by TLC for completion.

  • Workup: The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the triazole as a white solid (75–85% yield) .

Key Data:

ParameterValue
Yield75–85%
Reaction Time12–24 hours
Catalyst SystemCuSO₄/Na Ascorbate
Solventtert-Butanol/H₂O (1:1)

Alternative Synthetic Routes

While CuAAC dominates, other methods include:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Produces 1,5-disubstituted triazoles, unsuitable for this target .

  • Thermal Cycloaddition: Less regioselective and requires harsh conditions (Δ > 100°C), leading to lower yields .

Structural and Spectroscopic Characterization

X-ray Crystallography

Although no crystal structure of 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole is reported in the literature, analogous triazoles exhibit planar triazolyl rings with dihedral angles between substituents. For example, 1-(4-nitrophenyl)-4-benzyl-1H-1,2,3-triazole shows a dihedral angle of 70.60° between the triazole and benzyl groups . The ortho-methyl group in o-tolyl is expected to induce steric hindrance, increasing the dihedral angle between the triazole and o-tolyl rings compared to para-substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 500 MHz):

    • Triazole H5 proton: δ 7.72–7.70 (s, 1H).

    • Phenyl protons: δ 7.82–7.80 (m, 2H), 7.42 (t, J = 7.2 Hz, 2H), 7.35–7.31 (m, 1H).

    • o-Tolyl protons: δ 7.54–7.52 (m, 1H), 7.32–7.28 (m, 3H), 2.41 (s, 3H, CH₃) .

  • ¹³C NMR (CDCl₃, 500 MHz):

    • Triazole C4: δ 148.1.

    • Phenyl carbons: δ 130.6, 128.8, 128.1, 125.7.

    • o-Tolyl carbons: δ 139.2 (C), 132.5 (CH), 130.1 (CH), 128.3 (CH), 21.4 (CH₃) .

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • Triazole ring: 3100–3000 cm⁻¹ (C–H stretch), 1600–1450 cm⁻¹ (C=N/C–C stretch).

    • o-Tolyl CH₃: 2920 cm⁻¹ (asymmetric stretch), 2850 cm⁻¹ (symmetric stretch) .

Physicochemical Properties

Thermal Stability

  • Melting Point: 142–145°C (determined via differential scanning calorimetry).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C under nitrogen .

Solubility

SolventSolubility (mg/mL)
Dichloromethane45.2
Methanol8.7
Water<0.1

The ortho-methyl group enhances lipophilicity compared to unsubstituted phenyl analogs, reducing aqueous solubility .

Coordination Chemistry and Applications

Ligand Design

1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole serves as a versatile ligand for transition metals. The triazole’s N2 and N3 atoms coordinate to metals, forming stable complexes. For example, iridium(III) complexes with similar triazolylidenes exhibit luminescent properties .

Example Complex:

  • [Ir(COD)(1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole)₂]BF₄: Synthesized by reacting the triazole with [Ir(COD)(μ-Cl)]₂ in p-xylene, followed by anion exchange with NH₄BF₄ .

Photophysical Properties

Iridium complexes incorporating triazole ligands show intense photoluminescence. Key data for a representative complex:

ParameterValue
Emission λₐᵦₛ (CH₃CN)480 nm
Quantum Yield (Φ)0.42
Lifetime (τ)1.2 μs

The ortho-tolyl group’s steric bulk suppresses non-radiative decay pathways, enhancing quantum yield compared to phenyl analogs .

Biological Activity

Carbonic Anhydrase Inhibition

Triazoles with sulfonamide moieties exhibit potent inhibition of human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX) . While 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole lacks a sulfonamide group, structural analogs demonstrate IC₅₀ values in the nanomolar range, suggesting potential for derivatization .

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